3-(Boc-amino)oxetane-3-methanol chemical properties and structure
3-(Boc-amino)oxetane-3-methanol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-(Boc-amino)oxetane-3-methanol, a valuable building block in medicinal chemistry.
Chemical Structure and Properties
3-(Boc-amino)oxetane-3-methanol, also known as tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate, is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of the oxetane ring, a four-membered cyclic ether, imparts unique conformational constraints and physicochemical properties that are increasingly sought after in drug design.[1][2][3]
Structure:
Chemical Structure of 3-(Boc-amino)oxetane-3-methanol
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1363382-11-9 | [4][5][6][7] |
| Molecular Formula | C₉H₁₇NO₄ | [4][6] |
| Molecular Weight | 203.24 g/mol | [4][6] |
| Appearance | Solid or liquid | [7] |
| Purity | 95% | [4] |
| Predicted pKa | 10.84 ± 0.20 | N/A |
| Storage | Refrigerated, under inert gas (Nitrogen or Argon) at 2-8°C | [4][7] |
Spectroscopic Data
¹H NMR Spectrum (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.5 | d | 2H | -CH₂-O (oxetane) |
| ~4.4 | d | 2H | -CH₂-O (oxetane) |
| ~3.8 | s | 2H | -CH₂-OH |
| ~3.3 | br s | 1H | -OH |
| ~3.2 | br s | 1H | -NH- |
| 1.4 | s | 9H | -C(CH₃)₃ |
¹³C NMR Spectrum (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~156 | C=O (Boc) |
| ~80 | -C(CH₃)₃ |
| ~78 | O-CH₂ (oxetane) |
| ~65 | C-CH₂OH |
| ~55 | C-NH |
| ~28 | -C(CH₃)₃ |
FT-IR Spectrum (Predicted Key Peaks)
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | O-H stretch, N-H stretch |
| 2975-2850 | C-H stretch |
| 1680 | C=O stretch (urethane) |
| 1160 | C-O stretch (ether) |
Mass Spectrum (Predicted)
-
[M+H]⁺: 204.12
-
[M+Na]⁺: 226.10
Synthesis
A detailed, peer-reviewed synthesis protocol for 3-(Boc-amino)oxetane-3-methanol is not publicly available. However, based on established organic chemistry principles and general procedures for similar compounds, a plausible synthetic route is proposed below. The synthesis would likely involve two key steps: the synthesis of the core intermediate, 3-aminooxetane-3-methanol, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.
Proposed Synthetic Workflow:
Proposed synthesis of 3-(Boc-amino)oxetane-3-methanol.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 3-Aminooxetane-3-methanol
-
To a solution of oxetan-3-one in a suitable solvent (e.g., methanol or dichloromethane), add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.
-
Stir the mixture at room temperature for a designated period to allow for imine formation.
-
Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield crude 3-aminooxetane-3-methanol.
Step 2: Boc Protection of 3-Aminooxetane-3-methanol
-
Dissolve the crude 3-aminooxetane-3-methanol in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.
-
Add a base, such as triethylamine or diisopropylethylamine, to the solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed, as indicated by TLC.
-
Wash the reaction mixture with aqueous solutions of a mild acid (e.g., 1M HCl) and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 3-(Boc-amino)oxetane-3-methanol.
Applications in Drug Discovery and Medicinal Chemistry
The oxetane motif is increasingly utilized in drug discovery to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] The incorporation of an oxetane ring can lead to:
-
Improved Solubility: The polar nature of the ether oxygen in the oxetane ring can enhance aqueous solubility.
-
Reduced Lipophilicity: Compared to a gem-dimethyl group, which is often used to block metabolic sites, the oxetane moiety offers a less lipophilic alternative.[1]
-
Metabolic Stability: The strained four-membered ring can influence the metabolic profile of a molecule, sometimes leading to increased stability.
-
Novel Chemical Space: The rigid, three-dimensional structure of the oxetane ring allows for the exploration of new chemical space and can lead to improved target binding.[1][2][3]
3-(Boc-amino)oxetane-3-methanol serves as a versatile building block for introducing this valuable motif into a wide range of molecular scaffolds. The Boc-protected amine and the primary alcohol provide orthogonal handles for further chemical transformations, making it a key intermediate for the synthesis of complex molecules in drug discovery programs.
Safety and Handling
Detailed safety and handling information for 3-(Boc-amino)oxetane-3-methanol is not widely published. As with any chemical reagent, it should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labfind.co.kr [labfind.co.kr]
- 5. 1363382-11-9 Cas No. | 3-(Boc-amino)oxetane-3-methanol | Apollo [store.apolloscientific.co.uk]
- 6. tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate [cymitquimica.com]
- 7. 3-(Boc-amino)oxetane-3-methanol 1363382-11-9, CasNo.1363382-11-9 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]
